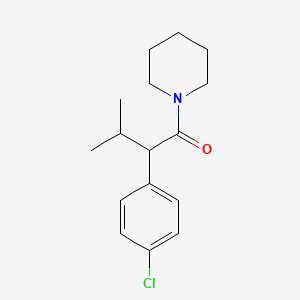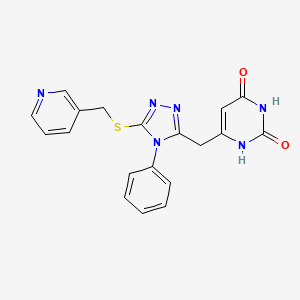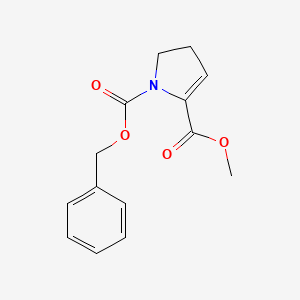
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is a synthetic compound belonging to the class of synthetic cathinones. These compounds are structurally related to cathinone, a natural alkaloid found in the khat plant (Catha edulis). Synthetic cathinones are known for their stimulant properties and have been used in various research applications, particularly in the study of psychoactive substances .
Mécanisme D'action
Target of Action
Compounds with a similar structure have been found to be potent antagonists of the human h (3) receptor .
Mode of Action
Similar compounds have been found to interact with their targets by binding to the receptor and inhibiting its function .
Biochemical Pathways
It can be inferred that the compound may influence pathways related to the function of the h (3) receptor .
Result of Action
As an antagonist of the h (3) receptor, it can be inferred that the compound may inhibit the function of this receptor, leading to downstream effects .
Méthodes De Préparation
The synthesis of 2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, piperidine, and 3-methylbutan-1-one.
Condensation Reaction: 4-chlorobenzaldehyde is condensed with piperidine to form an intermediate imine.
Reduction: The imine is then reduced to form the corresponding amine.
Alkylation: The amine is alkylated with 3-methylbutan-1-one to yield the final product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one has been extensively studied for its psychoactive properties. It is used in research to understand the effects of synthetic cathinones on the central nervous system. The compound has also been investigated for its potential therapeutic applications in treating conditions such as depression and anxiety . Additionally, it serves as a model compound in the development of new synthetic routes and analytical methods for detecting synthetic cathinones in biological samples .
Comparaison Avec Des Composés Similaires
2-(4-Chlorophenyl)-3-methyl-1-(piperidin-1-yl)butan-1-one is similar to other synthetic cathinones such as:
4-Methylmethcathinone (Mephedrone): Known for its stimulant and empathogenic effects.
Methylenedioxypyrovalerone (MDPV): A potent stimulant with high abuse potential.
N-Ethylhexedrone: Another synthetic cathinone with stimulant properties.
Compared to these compounds, this compound is unique due to its specific chemical structure, which influences its pharmacological profile and potency.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1-piperidin-1-ylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO/c1-12(2)15(13-6-8-14(17)9-7-13)16(19)18-10-4-3-5-11-18/h6-9,12,15H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGWSBINOHRHNIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2787554.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2787555.png)

![(E)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2787558.png)
![1-(4-chlorophenyl)-4-[6-(thiolan-3-yloxy)pyridine-3-carbonyl]piperazine](/img/structure/B2787559.png)
![3-bromo-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2787561.png)


![6-Bromo-1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2787564.png)
![ethyl 1-(4-chlorobenzyl)-3-(4-fluorophenyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/new.no-structure.jpg)

![4-(diethylsulfamoyl)-N-{[4-(4-ethoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2787571.png)

![3-[4-(4-Methoxy-phenyl)-piperazin-1-yl]-propionic acid](/img/structure/B2787574.png)
